molecular formula C17H19N3O7S B3013392 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-diethylsulfamoyl)benzoate CAS No. 868680-18-6

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-diethylsulfamoyl)benzoate

Cat. No. B3013392
CAS RN: 868680-18-6
M. Wt: 409.41
InChI Key: QIYZSRZPNFOSRE-UHFFFAOYSA-N
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Description

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-diethylsulfamoyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is often referred to as MNDB or MNDBS and is a derivative of pyridine. MNDBS is a yellow powder that is soluble in organic solvents and has a molecular weight of 449.54 g/mol.

Scientific Research Applications

Pharmacological Potentials of Triazoles

While not directly related to the compound, triazoles, which share a similar heterocyclic structure, have a wide range of pharmacological potentials, including antibacterial, antifungal, anticancer, and antiviral activities . This suggests that the compound may also possess similar pharmacological properties due to its structural similarities.

Antimicrobial Research

Azole compounds, which are structurally related to the compound, are known for their antimicrobial properties . This compound could be studied further to explore its potential as an antimicrobial agent, which could be particularly useful against multidrug-resistant pathogens.

Biochemical Data Generation

The compound has been used in biochemical assays to generate data for scientific research . For example, it can be used in scintillation proximity assays (SPA) to study protein interactions and modifications, which are essential for understanding cellular processes.

properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-(diethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O7S/c1-4-19(5-2)28(25,26)13-8-6-12(7-9-13)17(22)27-14-10-11(3)18-16(21)15(14)20(23)24/h6-10H,4-5H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYZSRZPNFOSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=C(C(=O)NC(=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-diethylsulfamoyl)benzoate

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